molecular formula C15H28O2 B13542967 Ethyl 3-pentyloct-2-enoate

Ethyl 3-pentyloct-2-enoate

Cat. No.: B13542967
M. Wt: 240.38 g/mol
InChI Key: NXIULLJUIJMSOC-UHFFFAOYSA-N
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Description

Ethyl 3-pentyloct-2-enoate is an α,β-unsaturated ester characterized by an ethyl ester group, a pentyl substituent at position 3, and a conjugated double bond at position 2 of the octenoate backbone.

Properties

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

ethyl 3-pentyloct-2-enoate

InChI

InChI=1S/C15H28O2/c1-4-7-9-11-14(12-10-8-5-2)13-15(16)17-6-3/h13H,4-12H2,1-3H3

InChI Key

NXIULLJUIJMSOC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=CC(=O)OCC)CCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-pentyloct-2-enoate can be synthesized through the esterification of 3-pentyloct-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation. Common catalysts include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process while minimizing side reactions and catalyst contamination.

Chemical Reactions Analysis

Horner-Wadsworth-Emmons (HWE) Reaction

The primary method for synthesizing ethyl 3-pentyloct-2-enoate involves the HWE reaction, which constructs conjugated alkenes from ketones and phosphonates. The process typically proceeds as follows:

  • Ketone preparation : A symmetric ketone (e.g., 3-pentyloctan-2-one) serves as the starting material.

  • Phosphonate coupling : Triethyl phosphonoacetate reacts with the ketone under basic conditions (e.g., potassium carbonate) to form an unsaturated ester intermediate.

  • Elimination : The intermediate undergoes elimination to yield the conjugated alkene structure.

Key conditions :

  • Solvent: Ethyl acetate or hexanes.

  • Temperature: Room temperature or mild heating (e.g., 60°C for specific substrates) .

Yield considerations :

Catalytic Hydrogenation

The unsaturated ester is reduced to form a saturated fatty acid ester:
Reaction :
Ethyl 3-pentyloct-2-enoate+H2Pd/C, MeOH/DCMEthyl 3-pentyloctanoate\text{this compound} + \text{H}_2 \xrightarrow{\text{Pd/C, MeOH/DCM}} \text{Ethyl 3-pentyloctanoate}

Conditions :

  • Catalyst: Pd/C (10 wt %).

  • Solvent: Methanol/DCM mixture under argon atmosphere.

  • Temperature: Room temperature .

Alkaline Hydrolysis

The saturated ester is hydrolyzed to yield the corresponding carboxylic acid:
Reaction :
Ethyl 3-pentyloctanoate+NaOHaq.3-pentyloctanoic acid\text{Ethyl 3-pentyloctanoate} + \text{NaOH} \xrightarrow{\text{aq.}} \text{3-pentyloctanoic acid}

Conditions :

  • Base: Sodium hydroxide (excess).

  • Solvent: Aqueous medium .

Research Findings

  • Synthesis efficiency : The HWE reaction is scalable but requires careful purification steps due to byproduct formation .

  • Biocompatibility : Branched lipids derived from this compound show enhanced hepatic delivery efficiency compared to linear analogs .

  • Structural impact : The ε-branched scaffold improves stability and reduces particle aggregation, critical for intravenous applications .

Scientific Research Applications

Ethyl 3-pentyloct-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavorings, and as a solvent in chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-pentyloct-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active 3-pentyloct-2-enoic acid, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Ethyl 3-pentyloct-2-enoate belongs to a broader class of α,β-unsaturated esters. Key structural analogs include:

Ethyl 3-hexyloct-2-enoate: Differs by a longer hexyl chain at position 3, which increases hydrophobicity and may reduce solubility in polar solvents.

Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate: Features a triple bond and bulky diphenyl groups, enhancing rigidity and steric hindrance compared to the linear octenoate backbone of this compound .

Physicochemical Properties

Property This compound Ethyl 5-Diphenylpent-2-ynoate Mthis compound
Molecular Weight ~228 g/mol ~384 g/mol ~214 g/mol
Polarity Moderate (ester + alkene) Low (bulky aryl groups) Higher (shorter alkyl)
Crystallinity Likely amorphous Rigid (triple bond + diphenyl) Dependent on packing

Crystallographic and Intermolecular Interactions

  • Hydrogen Bonding: Unlike compounds with hydroxyl or amine groups (e.g., imidazole carboxylates in ), this compound lacks strong hydrogen-bond donors, leading to weaker intermolecular forces and lower melting points .
  • Packing Efficiency: Linear alkyl chains in this compound may adopt staggered conformations, whereas bulkier analogs (e.g., diphenylpentynoates) exhibit tighter packing due to π-π interactions .

Research Findings and Data Gaps

Synthetic Optimization: No direct data on this compound’s synthesis yields or purity are provided. Comparative studies with ’s PPA-mediated cyclization could refine protocols.

Crystallographic Data: Future work should employ SHELX and Mercury to resolve its crystal structure and compare packing motifs with diphenylpentynoates .

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